molecular formula C21H29N3O4.HCl B1574526 ML 352 hydrochloride

ML 352 hydrochloride

Cat. No.: B1574526
M. Wt: 423.93
Attention: For research use only. Not for human or veterinary use.
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Description

Identification through High-Throughput Screening Methodologies

ML352 was identified through a sophisticated process known as high-throughput screening (HTS). nih.govacs.orgnih.govbmglabtech.com This method allows for the rapid testing of large libraries of chemical compounds for their ability to interact with a specific biological target. bmglabtech.com In the case of ML352, researchers capitalized on the electrogenic nature of the choline (B1196258) transporter, meaning that the movement of choline into the cell generates an electrical current. nih.govacs.orgnih.gov

The screen was designed to detect compounds that could inhibit the choline-induced membrane depolarization in cells engineered to express a modified human choline transporter (hCHT). nih.gov This particular cell line was optimized for screening by increasing the number of transporters on the cell surface, thereby enhancing the signal. nih.gov From this large-scale screening effort, five distinct structural classes of CHT-specific inhibitors were discovered, with ML352 emerging as a particularly promising candidate after further chemical refinement and functional analysis. nih.govacs.orgnih.govacs.org

Significance of the Presynaptic Choline Transporter (CHT) in Cholinergic Neurotransmission Research

The presynaptic choline transporter is a protein of immense interest in neuroscience because it performs the rate-limiting step in the synthesis of acetylcholine (B1216132). acs.orgnih.govnih.govpnas.org Cholinergic neurons, which produce and release ACh, cannot synthesize choline themselves and must retrieve it from the extracellular space. jneurosci.org CHT is responsible for this high-affinity uptake of choline into the presynaptic terminal, where it is then used by the enzyme choline acetyltransferase (ChAT) to synthesize ACh. nih.govwikidoc.org

The amount of CHT present on the surface of a neuron's terminal directly influences its capacity to produce and release acetylcholine, making CHT a critical determinant of cholinergic signaling strength. nih.gov Given the involvement of cholinergic pathways in numerous neurological and psychiatric conditions, understanding the regulation and function of CHT is of paramount importance. nih.govnih.gov The ability to modulate CHT activity with specific inhibitors offers a powerful method for studying the consequences of altered cholinergic transmission. nih.gov

Historical Context of Choline Transporter Modulators as Research Tools

Prior to the discovery of ML352, the primary tool used to study CHT was a compound called hemicholinium-3 (B1673050) (HC-3). jneurosci.orgnih.gov For decades, HC-3 was instrumental in establishing the fundamental role of high-affinity choline uptake in sustaining acetylcholine synthesis. jneurosci.orgnih.gov However, HC-3 has limitations that prompted the search for new chemical probes. nih.gov The quest for novel modulators led to the screening campaign that ultimately identified ML352. nih.gov

In addition to inhibitors, researchers have also sought compounds that can enhance CHT function. One such molecule, MKC-231, has been reported to increase the number of choline transporters on the cell surface, thereby boosting choline uptake and subsequent acetylcholine synthesis. dovepress.com The development of both inhibitors like ML352 and enhancers provides a more comprehensive toolkit for manipulating and understanding the intricacies of the cholinergic system. nih.gov

Research Findings on ML352

ML352 is a non-competitive inhibitor, meaning it does not directly compete with choline for the same binding site on the transporter. nih.govacs.orgnih.gov Instead, it is thought to bind to a different site (an allosteric site), which changes the transporter's shape and reduces its ability to transport choline. nih.govacs.orgresearchgate.net

Table 1: Inhibitory Profile of ML352

Preparation Ki (Inhibitory Constant)
HEK293 cells expressing human CHT 92 nM
Mouse forebrain synaptosomes 166 nM

Data sourced from multiple studies. sigmaaldrich.commedchemexpress.comcaymanchem.com

One of the most significant attributes of ML352 as a research tool is its high selectivity. At concentrations that effectively block CHT, it shows no significant inhibitory activity against other key proteins involved in neurotransmission. nih.govacs.org

Table 2: Selectivity of ML352

Target Activity
Dopamine (B1211576) Transporter (DAT) No significant inhibition
Serotonin (B10506) Transporter (SERT) No significant inhibition
Norepinephrine (B1679862) Transporter (NET) No significant inhibition
Acetylcholinesterase (AChE) No inhibition
Choline Acetyltransferase (ChAT) No inhibition
Panel of 65+ GPCRs, ion channels, and transporters No significant activity at 10 µM

Data compiled from various selectivity screens. nih.govsigmaaldrich.comcaymanchem.com

This high degree of specificity ensures that the effects observed when using ML352 in experimental systems can be more confidently attributed to the inhibition of CHT, rather than off-target interactions. This makes ML352 hydrochloride a valuable and precise tool for the ongoing exploration of cholinergic neurobiology.

Properties

Molecular Formula

C21H29N3O4.HCl

Molecular Weight

423.93

Synonyms

4-Methoxy-N-[[3-(1-methylethyl)-5-isoxazolyl]methyl]-3-[(1-methyl-4-piperidinyl)oxy]benzamide hydrochloride

Origin of Product

United States

Molecular Mechanism of Action of Ml 352 Hydrochloride

Noncompetitive Inhibition of Choline (B1196258) Uptake by ML352 Hydrochloride

Kinetic studies have firmly established that ML352 hydrochloride functions as a noncompetitive inhibitor of choline uptake. acs.orgnih.gov In functional assays using both human CHT (hCHT) transfected cells and mouse forebrain synaptosomes, the presence of ML352 hydrochloride leads to a concentration-dependent decrease in the maximum velocity (Vmax) of choline transport. acs.orgnih.gov Crucially, it does not significantly alter the Michaelis constant (Km) for choline, which represents the substrate concentration at which the transport rate is half of Vmax. acs.orgnih.gov This kinetic profile is the hallmark of noncompetitive inhibition, indicating that ML352 does not compete with choline for binding at the transporter's active site. acs.orgtargetmol.com Instead, it binds to a separate, allosteric site. acs.org

PreparationML352 ConcentrationEffect on Choline Transport VmaxEffect on Choline Km
hCHT LV-AA Transfected Cells200 nM70.4 ± 5.6% of controlNo significant change
hCHT LV-AA Transfected Cells800 nM30.3 ± 4.2% of controlNo significant change
Mouse Forebrain Synaptosomes300 nM57.2 ± 3.4% of controlNo significant change
Data derived from functional assays demonstrating the noncompetitive inhibition kinetics of ML352. acs.org

Allosteric Modulation of the Presynaptic Choline Transporter (CHT) by ML352 Hydrochloride

The noncompetitive nature of its inhibition strongly implies that ML352 hydrochloride acts as an allosteric modulator of the CHT. acs.orgnih.govacs.org Allosteric modulators influence protein function by binding to a site topographically distinct from the primary active site. In the case of CHT, ML352 hydrochloride binds to this secondary site, inducing a conformational change in the transporter protein. This structural alteration hinders the choline translocation process, thereby reducing the efficiency of choline uptake without directly blocking the choline binding pocket. nih.gov This mechanism distinguishes ML352 from competitive inhibitors and offers a novel avenue for modulating cholinergic activity. acs.orgnih.gov

Characterization of ML352 Hydrochloride Interaction with Hemicholinium-3 (B1673050) (HC-3) Binding Sites

Hemicholinium-3 (HC-3) is a classic competitive inhibitor of CHT, acting directly at the choline binding site. jneurosci.org Studies investigating the interplay between ML352 and HC-3 reveal a complex, noncompetitive interaction. ML352 dose-dependently inhibits the binding of radiolabeled [³H]HC-3. acs.orgnih.gov However, further kinetic analysis shows that ML352 reduces the maximum binding capacity (Bmax) of [³H]HC-3 without significantly changing its binding affinity (Kd), particularly at lower concentrations. acs.orgnih.gov This reduction in the apparent density of HC-3 binding sites is consistent with an allosteric mechanism where the binding of ML352 to its own site conformationally alters the HC-3 binding site, making it less accessible or unable to bind HC-3. acs.orgnih.govresearchgate.net This suggests their binding is mutually exclusive, not because they occupy the same space, but because the binding of one allosterically prevents the binding of the other. acs.org

ML352 ConcentrationEffect on [³H]HC-3 Binding BmaxEffect on [³H]HC-3 Binding Kd
200 nM80.3 ± 3.8% of controlNo significant effect
800 nM48.9 ± 4.1% of controlIncreased Kd detected
Data from [³H]HC-3 radioligand binding assays in the presence of ML352. nih.gov

Cryo-Electron Microscopy Elucidation of ML352 Hydrochloride Binding to Human CHT1

High-resolution cryogenic electron microscopy (cryo-EM) has provided definitive structural evidence for the binding mechanism of ML352 to the human choline transporter, CHT1. nih.govdntb.gov.uanih.gov These structural studies have captured the CHT1-ML352 complex at near-atomic resolution, offering a precise visualization of the molecular interactions. nih.govresearchgate.net

Structural Conformations of CHT1 in ML352 Hydrochloride-Bound States

Cryo-EM structures reveal that when ML352 is bound, it traps the CHT1 transporter in an inward-open conformation. nih.govresearchgate.net This binding event stabilizes the transporter, preventing it from undergoing the necessary conformational changes to open its extracellular vestibule and bind choline. nih.gov By locking the transporter in this state, ML352 effectively inhibits the choline transport cycle. nih.govebi.ac.uk

Identification of ML352 Hydrochloride Binding Site on CHT1 (external surface)

Unlike competitive inhibitors that target the substrate pocket, cryo-EM has confirmed that ML352 binds to a distinct pocket on the external surface of the CHT1 protein. nih.govresearchgate.net This binding groove is located over the N-terminal region of transmembrane helix 10 (TM10) and is formed by residues from TM10, extracellular loop 1 (EL1), and extracellular loop 6 (EL6). nih.govresearchgate.net

Interacting Structural ElementsKey Amino Acid Residues
Transmembrane Helix 10 (TM10)T401, Y403, Y407
Extracellular Loop 1 (EL1)Y80, W84
Extracellular Loop 6 (EL6)Y453
Key residues forming the ML352 binding pocket on the external surface of CHT1, identified via cryo-EM. nih.gov

Conformational Changes Induced by ML352 Hydrochloride Binding (e.g., EL6 loop displacement)

The binding of ML352 into its surface pocket induces subtle but critical conformational changes. nih.govresearchgate.net A notable alteration is a slight displacement of the extracellular loop 6 (EL6). nih.govresearchgate.net This "space-filling" occupation of the groove by ML352 essentially glues TM10 to the EL1 and EL6 loops. nih.gov This stabilization prevents the outward-facing conformational changes required for choline transport, effectively trapping the extracellular gate in a closed state and inhibiting transporter function. nih.gov

Pharmacological Profile and Selectivity of Ml 352 Hydrochloride

Binding Affinity and Potency at Human and Rodent Presynaptic Choline (B1196258) Transporters

ML352 hydrochloride is a potent inhibitor of the high-affinity presynaptic choline transporter (CHT). tocris.com Research has demonstrated its high binding affinity in both human and rodent models. In studies using HEK293 cells transfected with the human choline transporter (hCHT), ML352 exhibited a high affinity with an inhibition constant (Ki) of 92 nM. tocris.comnih.gov Its potency was also confirmed in rodent nerve terminal preparations. Specifically, in mouse forebrain synaptosomes, ML352 inhibited choline uptake with a Ki of 166 nM or 172 nM. nih.govacs.org Further binding assays with transfected cell membranes revealed a Ki of 128.6 ± 15.3 nM. nih.govacs.org The mechanism of inhibition has been identified as noncompetitive, where ML352 reduces the maximum velocity (Vmax) of choline transport without altering the Michaelis constant (Km) for choline. nih.govacs.org

Table 1: Binding Affinity (Ki) of ML352 at Presynaptic Choline Transporters

Preparation Species Ki Value (nM)
hCHT LV-AA Transfected HEK293 Cells Human 92 ± 2.8
Transfected Cell Membranes ([3H]HC-3 Binding) Human 128.6 ± 15.3
Forebrain Synaptosomes Mouse 166 ± 12

Specificity Against Other Neurotransmitter Transporters (e.g., Dopamine (B1211576), Serotonin (B10506), Norepinephrine)

A key feature of ML352 hydrochloride is its high specificity for the choline transporter over other major neurotransmitter transporters. acs.orgnih.gov Studies have consistently shown that ML352 lacks significant activity against the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine (B1679862) transporter (NET). tocris.comnih.gov In transfected HEK 293 cells, no inhibitory activity was observed at these transporters. nih.govacs.org Furthermore, in mouse forebrain synaptosomes, ML352 at a concentration of 5 μM failed to inhibit DAT and SERT. nih.govacs.org This demonstrates the compound's selective action on the cholinergic system. anjiechem.com

Table 2: Activity of ML352 at Monoamine Transporters

Transporter System Concentration Result
Dopamine Transporter (DAT) Transfected HEK293 Cells Not specified No inhibitory activity
Serotonin Transporter (SERT) Transfected HEK293 Cells Not specified No inhibitory activity
Norepinephrine Transporter (NET) Transfected HEK293 Cells Not specified No inhibitory activity
Dopamine Transporter (DAT) Mouse Forebrain Synaptosomes 5 µM <20% inhibition

Selectivity Over Cholinergic Enzymes (Acetylcholinesterase and Choline Acetyltransferase)

In addition to its selectivity against other transporters, ML352 hydrochloride does not interfere with key enzymes involved in acetylcholine (B1216132) metabolism. At concentrations that fully antagonize CHT, ML352 exhibited no inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, or choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis. nih.govacs.orgnih.gov This lack of activity was observed in extracts from the mouse forebrain. nih.govacs.org This selectivity ensures that its effects are mediated through the inhibition of choline transport rather than by altering the synthesis or degradation of acetylcholine.

Table 3: Activity of ML352 at Cholinergic Enzymes

Enzyme System Result
Acetylcholinesterase (AChE) Mouse Forebrain Extracts No inhibitory activity

Evaluation of Off-Target Activity at G Protein-Coupled Receptors, Ion Channels, and Other Transporters

To assess its broader pharmacological profile, ML352 was screened against a large panel of other potential biological targets. The compound was evaluated against a panel of 68 G-protein-coupled receptors (GPCRs), ion channels, and transporters. nih.govacs.org In these screenings, ML352 showed a clean ancillary pharmacology profile, with little to no significant activity detected (defined as >50% inhibition at a 10 μM concentration). nih.govacs.org This high degree of selectivity minimizes the potential for off-target effects, making it a precise tool for studying the choline transport system.

Table 4: Representative Off-Target Screening of ML352 at 10 µM

Target Class Representative Targets % Inhibition
GPCRs Adenosine A1, Adrenergic α1A, Histamine H3 -5, 23, 7
Ion Channels - No significant activity reported

Values represent the percent inhibition of radioligand binding to the designated targets at a 10 μM concentration of ML352. acs.org

Absence of Significant Inhibition of Cytochrome P450 and hERG Channels

The potential for drug-drug interactions and cardiac-related side effects was evaluated by testing ML352 against cytochrome P450 (CYP450) enzymes and the hERG (human Ether-à-go-go-Related Gene) potassium channel. ML352 displayed no significant inhibition of the four principal xenobiotic-metabolizing cytochrome P450 isoforms: 3A4, 2D6, 2C9, and 1A2, with IC50 values all being greater than 30 μM. acs.org Similarly, the compound showed no significant activity at the hERG channel, with an IC50 value also exceeding 30 μM. These findings suggest a low potential for ML352 to cause metabolic drug interactions or hERG-related cardiotoxicity.

Table 5: Inhibitory Activity of ML352 against Cytochrome P450 and hERG Channels

Target IC50 (µM)
Cytochrome P450 1A2 >30
Cytochrome P450 2C9 >30
Cytochrome P450 2D6 >30
Cytochrome P450 3A4 >30

Table of Mentioned Compounds

Compound Name
ML352 hydrochloride
Acetylcholine
Choline
Hemicholinium-3 (B1673050)
Dopamine
Serotonin

Chemical Synthesis and Structure Activity Relationships Sar of Ml 352 Hydrochloride Analogs

High-Throughput Screening and Lead Compound Identification

The discovery of ML-352 originated from a high-throughput screening (HTS) campaign designed to identify novel small-molecule inhibitors of the presynaptic choline (B1196258) transporter. researchgate.netnih.gov The assay capitalized on the electrogenic nature of choline transport, utilizing a cell-based system with human embryonic kidney (HEK) cells stably expressing a mutant form of the human CHT (hCHT LV-AA). researchgate.netnih.gov This mutant was engineered to have significantly elevated surface expression, which enhances the choline-activated membrane depolarization signal, making it suitable for HTS. researchgate.netnih.gov

The screening of a large chemical library led to the identification of five distinct structural classes of CHT-specific inhibitors. researchgate.netnih.gov Among these, a series of 4-methoxybenzamides emerged as a promising scaffold for further development. nih.gov Through subsequent chemical diversification and detailed functional analysis of this class, ML-352 was identified as a lead compound with high affinity and selectivity for the choline transporter. researchgate.netnih.gov It demonstrated a potent inhibitory constant (Ki) of 92 nM. researchgate.netgoogle.com Further characterization revealed that ML-352 acts as a noncompetitive inhibitor, suggesting an allosteric mechanism of action. researchgate.netnih.gov It displayed high selectivity, showing no significant activity against acetylcholinesterase (AChE), choline acetyltransferase (ChAT), various monoamine transporters (for dopamine (B1211576), serotonin (B10506), and norepinephrine), or a wide panel of other receptors and ion channels. researchgate.netnih.govnih.gov

Synthetic Methodologies for ML 352 Hydrochloride

The chemical synthesis of ML-352, identified as compound 10m in its development series, involves a multi-step process. The core structure is a 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126).

A general synthetic route starts with the coupling of 3-hydroxy-4-methoxybenzoic acid with (3-isopropylisoxazol-5-yl)methanamine hydrochloride. nih.gov This amide bond formation is typically achieved using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as Hünig's base (N,N-Diisopropylethylamine) in a solvent like dimethylformamide (DMF). nih.gov

The subsequent key step is the etherification of the phenolic hydroxyl group. For the synthesis of ML-352 (10m ), this involves a Mitsunobu reaction. The previously formed amide intermediate is reacted with 4-hydroxy-N-methylpiperidine in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov This reaction couples the piperidine (B6355638) moiety to the benzamide core through an ether linkage, yielding the final product, N-((3-isopropylisoxazol-5-yl)methyl)-4-methoxy-3-((1-methylpiperidin-4-yl)oxy)benzamide (ML-352). nih.gov The hydrochloride salt is then prepared through standard procedures, such as treating the free base with hydrochloric acid in a suitable solvent.

Exploration of Structure-Activity Relationships (SAR) within the Benzamide Scaffold

Following the identification of the initial leads, iterative medicinal chemistry efforts were undertaken to explore the structure-activity relationships (SAR) of the 4-methoxy-3-(piperidin-4-yl)oxy benzamide scaffold. These studies systematically investigated the impact of modifications to both the 3-position substituent (the piperidine ring) and the amide functionality on the inhibitory potency against CHT. The optimization process revealed a "steep" SAR, indicating that even minor structural changes could lead to significant differences in activity. vulcanchem.com

The exploration of SAR provided critical insights into the chemical features required for potent CHT inhibition within this series. It was determined that benzylic heteroaromatic amide groups were generally the most potent. nih.gov Furthermore, the 3-(piperidin-4-yl)oxy substituent was found to be more favorable than simple alkyl ether chains at the same position. nih.gov

The SAR campaign involved synthesizing and testing a series of analogs where the N-substituent on the piperidine ring and the amide portion were varied. The potency of these compounds was evaluated using a radiolabeled choline uptake assay in HEK cells expressing hCHT. The results for a selection of these analogs, which ultimately led to the identification of ML-352 (10m ), highlight the specific structural requirements for high potency.

Table 1: Structure-Activity Relationship of Benzamide Analogs as CHT Inhibitors

Compound R Group (on Piperidine Nitrogen) Amide Moiety hCHT IC₅₀ (μM)
10b -H -(CH₂)₂-phenyl 0.81
10e -CH₃ -(CH₂)-furanyl 0.22
10f -CH₃ -(CH₂)-thiophenyl 0.11
10k -CH(CH₃)₂ -(CH₂)-(3-isopropylisoxazol-5-yl) 0.24

| 10m (ML-352) | -CH₃ | -(CH₂)-(3-isopropylisoxazol-5-yl) | 0.092 |

This table is generated based on data reported in scientific literature. nih.gov

As shown in the table, the N-methylpiperidine substituent combined with the (3-isopropylisoxazol-5-yl)methyl amide moiety in compound 10m (ML-352) resulted in the most potent CHT inhibitor in this series.

While ML-352 proved to be a potent and selective CHT inhibitor, its pharmacokinetic properties, including a low brain-to-plasma ratio and predicted rapid clearance, limited its utility for certain in vivo studies. researchgate.netnih.gov This prompted further lead optimization efforts to develop an improved in vivo tool compound. vulcanchem.com

This multi-dimensional optimization focused on enhancing CNS penetration and metabolic stability while retaining the high potency of the ML-352 scaffold. vulcanchem.comprobes-drugs.org The research encountered steep SAR, but subtle adjustments to the electronic properties of the central phenyl ring ultimately yielded VU6001221. vulcanchem.comprobes-drugs.org VU6001221 is a second-generation CHT inhibitor that maintains comparable inhibitory potency to ML-352 but possesses superior pharmacokinetic characteristics and CNS penetration. vulcanchem.com The improved properties of VU6001221 enabled, for the first time, the evaluation of a selective CHT inhibitor in a standard preclinical rodent model of cognition, the novel object recognition (NOR) test. vulcanchem.comprobes-drugs.org The development of VU6001221 from the ML-352 template showcases a successful evolution of a chemical probe to create a more advanced tool for neuropharmacological research. vulcanchem.com

Preclinical in Vitro Characterization of Ml 352 Hydrochloride

Cellular Choline (B1196258) Uptake Assays in Transfected Cell Lines (e.g., HEK293 expressing hCHT)

In Human Embryonic Kidney 293 (HEK293) cells stably expressing the human choline transporter (hCHT), ML-352 demonstrates high-affinity inhibition of choline uptake. acs.orgnih.gov Studies have shown that ML-352 inhibits [³H]choline uptake with a high affinity, displaying an inhibitor constant (Kᵢ) of 92 ± 2.8 nM. nih.gov The data from these inhibition studies were well-fitted to a single-site inhibition model. nih.gov

Further investigations into the mechanism of inhibition revealed that ML-352 acts as a noncompetitive inhibitor of choline uptake in these transfected cells. acs.orgnih.gov The inclusion of ML-352 at concentrations of 200 nM and 800 nM in saturation choline transport assays resulted in a progressive decrease in the maximum velocity (Vmax) of choline transport, with no significant change in the Michaelis constant (Km) for choline. acs.orgnih.gov This noncompetitive inhibition suggests that ML-352 interacts with the transporter at an allosteric site, a site distinct from the choline binding site. acs.orgnih.govnih.gov More recent studies have reported an IC50 of approximately 168 nM for ML-352 in inhibiting CHT1-mediated choline uptake in HEK293 cells. nih.gov

Table 1: Inhibition of Choline Uptake by ML-352 in Transfected HEK293 Cells

Parameter Value Reference
Kᵢ 92 ± 2.8 nM nih.gov
IC₅₀ ~168 nM nih.gov
Inhibition Mechanism Noncompetitive acs.orgnih.gov

Synaptosomal Choline Uptake Inhibition Studies

The inhibitory activity of ML-352 on choline uptake was also confirmed in mouse forebrain synaptosomes, which are preparations of isolated nerve terminals. acs.orgnih.gov In this more physiologically relevant model, ML-352 retained its potent inhibitory effect on choline uptake, with a reported Kᵢ value of 166 ± 12 nM. nih.gov Another study reported a similar Kᵢ of 172 ± 12 nM in the same model. nih.gov

Consistent with the findings in transfected cell lines, ML-352 exhibited noncompetitive inhibition of choline uptake in mouse forebrain synaptosomes. acs.orgnih.gov The presence of 300 nM ML-352 in saturation choline transport assays led to a decrease in the Vmax of choline transport without altering the Km for choline. acs.orgnih.gov This confirms that the noncompetitive inhibitory mechanism is consistent across different in vitro systems. acs.orgnih.gov

Table 2: Inhibition of Choline Uptake by ML-352 in Mouse Forebrain Synaptosomes

Parameter Value Reference
Kᵢ 166 ± 12 nM nih.gov
Kᵢ 172 ± 12 nM nih.gov
Inhibition Mechanism Noncompetitive acs.orgnih.gov

Radioligand Binding Assays for Choline Transporter Interactions (e.g., [³H]HC-3)

To further elucidate the interaction of ML-352 with the choline transporter, radioligand binding assays were performed using [³H]hemicholinium-3 ([³H]HC-3), a well-known competitive inhibitor of CHT. acs.org These studies were conducted using membranes from HEK293 cells expressing hCHT. acs.org

ML-352 demonstrated a dose-dependent inhibition of [³H]HC-3 binding, which was well-described by a single-site inhibition model, yielding a Kᵢ of 128.6 ± 15.3 nM. acs.orgnih.gov This value is comparable to the Kᵢ values obtained in the choline uptake inhibition assays. acs.org

Saturation binding studies with [³H]HC-3 in the presence of ML-352 provided further evidence for a noncompetitive interaction. acs.org At a concentration of 200 nM, ML-352 caused a significant reduction in the maximum number of binding sites (Bmax) for [³H]HC-3 without affecting its dissociation constant (Kd). acs.org A higher concentration of 800 nM ML-352 resulted in a further decrease in Bmax and an increase in the Kd for [³H]HC-3. acs.org This reduction in the apparent density of HC-3 binding sites strongly suggests an allosteric interaction, where ML-352 binds to a site on the transporter that is distinct from the HC-3 binding site, thereby modulating the binding of HC-3. acs.orgnih.govnih.gov

Table 3: ML-352 Interaction with [³H]HC-3 Binding in hCHT-Transfected Cell Membranes

Parameter Condition Value Reference
Kᵢ for [³H]HC-3 binding inhibition 128.6 ± 15.3 nM acs.orgnih.gov
[³H]HC-3 Kₔ Control 8.5 ± 1.1 nM acs.org
[³H]HC-3 Kₔ + 200 nM ML-352 17.4 ± 2.3 nM acs.org
[³H]HC-3 Kₔ + 800 nM ML-352 23.4 ± 5.0 nM acs.org

Assessment of ML-352 Hydrochloride Effects on Choline Transporter Protein Expression and Localization

The impact of ML-352 on the expression and cellular localization of the choline transporter was investigated to determine if the observed inhibition of choline uptake was due to a reduction in the total amount of transporter protein. acs.orgcaymanchem.com

Studies using cell surface biotinylation in hCHT-transfected HEK293 cells revealed that treatment with a saturating concentration of ML-352 (5 μM) for 15 minutes actually led to an increase in the surface expression of CHT. acs.org This effect was also observed with the competitive inhibitor HC-3. acs.org Importantly, ML-352 did not affect the total protein levels of CHT. caymanchem.com This finding rules out the possibility that ML-352's inhibitory action is a result of decreased transporter protein expression and instead suggests a potential trapping of the transporter in a conformation that is more accessible at the cell surface. acs.orgnih.gov

Pharmacokinetic Profiling in In Vitro Systems (e.g., limited metabolism, plasma protein binding, microsomal stability)

The in vitro pharmacokinetic properties of ML-352 have been evaluated to assess its drug-like characteristics. acs.orgnih.govnih.gov These studies have indicated that ML-352 has limited in vitro metabolism. acs.orgnih.govnih.govresearchgate.net

ML-352 displays moderate pharmacokinetic properties. merckmillipore.com It also exhibits attractive solubility. merckmillipore.com Furthermore, ML-352 does not significantly affect the activity of cytochrome P450 enzymes or the hERG channel at concentrations up to 30 µM. merckmillipore.com In terms of selectivity, ML-352 shows no significant activity against a wide range of other targets, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters, as well as 68 different G-protein coupled receptors, ion channels, and transporters at concentrations up to 10 µM. caymanchem.com

Preclinical in Vivo Investigation of Ml 352 Hydrochloride As a Research Probe

Systemic Distribution and Central Nervous System (CNS) Penetration in Animal Models

Pharmacokinetic studies of ML-352 hydrochloride in male Sprague-Dawley rats have provided insights into its systemic distribution and ability to cross the blood-brain barrier. Following administration, ML-352 displayed a plasma clearance rate that exceeded hepatic output, with a clearance value (CL) of 107 mL/min/kg. acs.org This rapid clearance from the plasma was consistent with the in vitro intrinsic clearance values observed in rat hepatic microsomes (CLint, 95 mL/min/kg). acs.org

The compound exhibited a high volume of distribution at steady state (Vss), which, in conjunction with its rapid clearance, resulted in a short half-life of approximately 30 minutes. acs.orgsigmaaldrich.com A tissue distribution study revealed that ML-352 has modest penetration into the central nervous system, with a brain-to-plasma partition coefficient (Kp) of 0.2. acs.org This indicates that while the compound can enter the brain, its concentration in the brain is lower than in the plasma. Despite this, the observed CNS penetration is considered significant enough to be useful for in vivo studies targeting CNS components of choline (B1196258) transporter (CHT) function. acs.orgnih.gov

Pharmacokinetic ParameterValueAnimal Model
Plasma Clearance (CL)107 mL/min/kgSprague-Dawley Rats
In Vitro Intrinsic Clearance (CLint)95 mL/min/kgRat Hepatic Microsomes
Half-life (t1/2)30-33 minutesSprague-Dawley Rats
Brain-to-Plasma Partition Coefficient (Kp)0.2Rats

In Vivo Target Engagement Studies of Choline Transporter Modulation

ML-352 has been identified as a potent and selective inhibitor of the high-affinity choline transporter (CHT). nih.gov In vitro studies using human CHT-transfected HEK293 cells and mouse brain synaptosomes demonstrated that ML-352 inhibits choline uptake with high affinity, exhibiting Ki values of 92 ± 2.8 nM and 166 ± 12 nM, respectively. acs.org

The mechanism of inhibition by ML-352 is noncompetitive, which distinguishes it from the competitive antagonist hemicholinium-3 (B1673050) (HC-3). acs.org Saturation choline transport assays in both hCHT LV-AA cells and mouse forebrain synaptosomes showed that ML-352 decreases the maximum velocity (Vmax) of choline transport without altering the Michaelis constant (Km) for choline. acs.org For instance, in mouse forebrain synaptosomes, 300 nM of ML-352 reduced the Vmax to 57.2 ± 3.4% of the control. acs.org This noncompetitive action suggests an allosteric modulation of the transporter. acs.org

Further evidence for its allosteric mechanism comes from studies on [3H]HC-3 binding. ML-352 was found to inhibit the binding of [3H]HC-3 to transfected cell membranes with a Ki of 128.6 ± 15.3 nM. acs.org Importantly, ML-352 reduced the maximum number of binding sites (Bmax) for [3H]HC-3 without changing its dissociation constant (Kd), a hallmark of noncompetitive inhibition. acs.org

An interesting finding from in vitro studies is that ML-352 can cause an increase in the surface expression of CHT in hCHT transfected cells. acs.org This effect was observed after a 15-minute incubation with a saturating concentration (5 µM) of ML-352. acs.org

ParameterValueSystem
Ki for Choline Uptake Inhibition92 ± 2.8 nMhCHT-LV-AA transfected HEK293 cells
Ki for Choline Uptake Inhibition166 ± 12 nMMouse Brain Synaptosomes
Effect on Choline Transport Vmax (300 nM ML-352)Reduced to 57.2 ± 3.4%Mouse Forebrain Synaptosomes
Ki for [3H]HC-3 Binding Inhibition128.6 ± 15.3 nMTransfected Cell Membranes

Pharmacodynamic Assessment of Cholinergic Neurotransmission Parameters in Preclinical Models

The primary mechanism of action of ML-352 is the inhibition of the high-affinity choline transporter (CHT), which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). nih.gov By inhibiting CHT, ML-352 is expected to modulate cholinergic neurotransmission.

ML-352 demonstrates high selectivity for CHT. At concentrations that fully antagonize CHT, it shows no inhibitory activity against acetylcholinesterase (AChE) or choline acetyltransferase (ChAT), the enzymes responsible for the breakdown and synthesis of ACh, respectively. nih.govresearchgate.net Furthermore, it lacks activity at dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters, as well as a wide range of other receptors and ion channels, highlighting its specificity. sigmaaldrich.comnih.gov

The noncompetitive nature of ML-352's inhibition of CHT is a significant feature. acs.org This means its effectiveness is not overcome by high concentrations of extracellular choline, which can be a limitation for competitive antagonists like HC-3. acs.org This property makes ML-352 a valuable tool for studying the consequences of reduced CHT function in vivo.

While direct in vivo studies detailing the specific pharmacodynamic effects of ML-352 on cholinergic neurotransmission parameters in preclinical models are not extensively described in the provided context, the development of improved analogs like VU6001221 has shed some light on the potential outcomes. For instance, the administration of VU6001221, which has a similar mechanism of action to ML-352, was found to elicit a dose-responsive increase in performance in a novel object recognition (NOR) task in rodents. nih.gov This cognitive enhancement is hypothesized to result from an elevation of extracellular choline, which may act as an agonist at synaptic α7 nicotinic ACh receptors. nih.gov This suggests a potential pharmacodynamic consequence of CHT inhibition by ML-352 and its derivatives.

Development and Characterization of Improved In Vivo Tool Compounds from ML-352 Hydrochloride Scaffolds

The promising profile of ML-352 as a CHT inhibitor spurred further research to optimize its properties for in vivo applications, leading to the development of improved tool compounds. researchgate.netnih.gov A significant outcome of these efforts is the compound VU6001221. researchgate.netnih.gov

The development of VU6001221 involved a multi-dimensional optimization of the ML-352 scaffold. researchgate.netnih.gov This process involved subtle modifications to the electronics of the central phenyl core of the molecule. researchgate.net The resulting compound, VU6001221, retains a comparable potency for choline uptake inhibition to ML-352. researchgate.netnih.gov

Crucially, VU6001221 exhibits improved pharmacokinetic properties and enhanced CNS penetration compared to its predecessor, ML-352. researchgate.netnih.gov These improvements make it a more suitable tool for in vivo studies, particularly those investigating the role of CHT in cognitive processes.

Advanced Research Applications of Ml 352 Hydrochloride

Utilization as a Pharmacological Tool for Investigating Choline (B1196258) Transporter Biology

ML-352 hydrochloride is a potent, selective, and novel pharmacological tool for the specific manipulation and investigation of the high-affinity choline transporter (CHT), also known as SLC5A7. acs.org The CHT is the crucial protein responsible for the uptake of choline into presynaptic nerve terminals, a process that is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). researchgate.netnih.govamerigoscientific.com The development of ML-352 has significantly broadened the pharmacological resources available for studying CHT function in both laboratory-prepared (heterologous) and native biological systems. acs.org

A key feature of ML-352 is its mechanism of action. Research has demonstrated that it acts as a non-competitive inhibitor of choline uptake. acs.orgnih.gov This was shown in studies using both human CHT (hCHT) transfected cells and synaptosomes from the mouse forebrain. acs.orgnih.gov In these experiments, the presence of ML-352 led to a significant decrease in the maximum velocity (Vmax) of choline transport without altering the binding affinity of choline to the transporter (Km). acs.orgnih.gov This non-competitive profile suggests an allosteric interaction, meaning ML-352 binds to a site on the transporter protein distinct from the choline binding site. acs.orgnih.gov Further evidence for this allosteric mechanism comes from binding assays showing that ML-352 reduces the apparent density of binding sites for the competitive CHT inhibitor, hemicholinium-3 (B1673050) (HC-3). acs.orgnih.gov

Recent high-resolution cryogenic electron microscopy (cryo-EM) studies have provided structural confirmation of ML-352's binding site and its inhibitory mechanism, visualizing the transporter in its ML-352-inhibited state. nih.gov This level of detail provides an unprecedented look at the molecular interactions that govern CHT inhibition by this compound.

The high selectivity of ML-352 is another critical attribute for its use as a research tool. At concentrations that effectively block CHT, ML-352 shows no significant inhibitory activity against other key proteins in the cholinergic synapse, such as acetylcholinesterase (AChE) and choline acetyltransferase (ChAT). acs.orgnih.gov Furthermore, it lacks activity at transporters for other major neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), as well as a wide panel of other receptors and ion channels. researchgate.netnih.govtocris.com This specificity ensures that the observed effects in experiments can be confidently attributed to the inhibition of CHT.

Table 1: Inhibitory Properties of ML-352

Parameter Value System/Assay Reference
Ki 92 nM [3H]HC-3 Binding researchgate.nettocris.com
IC50 ~168 nM CHT-mediated Choline Uptake nih.gov

| Mechanism | Non-competitive, Allosteric| Kinetic & Binding Assays | acs.orgnih.govnih.gov |

Table 2: Effect of ML-352 on Choline Uptake Kinetics

Preparation ML-352 Concentration Effect on Vmax Effect on Km Reference
hCHT LV-AA Cells 200 nM & 800 nM Progressive Decrease No Change acs.orgnih.gov

Application in Cholinergic Neurotransmission Pathway Elucidation

By providing a means to selectively inhibit the rate-limiting step of acetylcholine synthesis, ML-352 hydrochloride serves as a critical tool for elucidating the role of cholinergic pathways in various physiological and pathological processes. The capacity for cholinergic signaling is fundamentally dictated by the activity of the presynaptic choline transporter (CHT). researchgate.net Therefore, inhibiting CHT with ML-352 allows researchers to precisely modulate and study the downstream consequences of reduced cholinergic tone. nih.gov

For instance, cholinergic signaling is known to heavily influence the activity of other neurotransmitter systems. The firing of dopamine neurons in the ventral tegmental area (VTA), which is central to reward and motivation, is under the tight control of cholinergic inputs via nicotinic acetylcholine receptors (nAChRs). researchgate.netfrontiersin.org Using a tool like ML-352, researchers can investigate how attenuating the capacity for ACh synthesis impacts dopamine release and related behaviors.

The study of conditions linked to dysfunctional cholinergic signaling, such as Alzheimer's disease, myasthenia, and schizophrenia, also benefits from the availability of ML-352. nih.gov It allows for the controlled reduction of cholinergic activity in experimental models, helping to dissect the specific contributions of CHT function to the progression of these disorders.

Role in Methodological Development for Choline Transport Studies

The discovery of ML-352 has significantly advanced the methodologies available for studying choline transport. Prior to its characterization, research on CHT inhibition was heavily reliant on hemicholinium-3 (HC-3). While effective, HC-3 is a competitive inhibitor, meaning it binds directly to the choline binding site and competes with the substrate. nih.gov

ML-352 introduced a new paradigm for CHT pharmacology as a potent, non-competitive, allosteric modulator. acs.orgnih.gov This provides researchers with an alternative and complementary tool to HC-3. The ability to inhibit the transporter through a different mechanism allows for more nuanced investigations into its structure and function. For example, comparing the effects of ML-352 and HC-3 can help differentiate processes related to substrate binding versus those related to the conformational changes involved in transport. The finding that ML-352 can cause an increase in the surface expression of CHT in transfected cells, an effect also seen with HC-3, provides another avenue for studying the complex regulation of this transporter. nih.gov

The structural insights gained from cryo-EM studies of CHT in complex with ML-352 further refine these methodologies, providing a detailed map of an allosteric binding pocket that can be targeted in future research. nih.gov

Table 3: Comparison of CHT Inhibitors

Feature ML-352 hydrochloride Hemicholinium-3 (HC-3) Reference
Mechanism Non-competitive, Allosteric Competitive acs.orgnih.govnih.gov
Binding Site Allosteric site, distinct from substrate site Substrate (choline) binding site acs.orgnih.govnih.gov
Effect on Choline Km No change Increases apparent Km acs.orgnih.gov

| Effect on Choline Vmax | Decreases Vmax | No change | acs.orgnih.gov |

Basis for Development of Cholinergic Imaging Agents in Research Contexts

ML-352 hydrochloride has been identified not just as a tool for immediate experimental use, but also as a foundational chemical scaffold for the development of next-generation research tools, including imaging agents. acs.orgresearchgate.netnih.govnih.gov Its novel, non-choline-based structure, high affinity, and specificity for CHT make it an excellent starting point for creating derivatives with properties suitable for in vivo imaging techniques like Positron Emission Tomography (PET).

The principle is to use the core structure of ML-352, which is known to bind effectively to CHT, and modify it by incorporating a positron-emitting isotope. Such a molecule could then be administered in living subjects to visualize and quantify the density and distribution of choline transporters in the brain. This would be invaluable for studying cholinergic system integrity in real-time in both healthy and diseased states.

The development of an optimized analog, VU6001221, from the ML-352 scaffold demonstrates this potential. researchgate.netnih.gov Researchers were able to modify the ML-352 structure to create a new compound with improved pharmacokinetic properties and better penetration into the central nervous system (CNS), making it a more suitable tool for in vivo studies in animal models. researchgate.netnih.gov This successful optimization underscores the value of ML-352 as a platform for future drug development and the creation of sophisticated imaging agents to probe the cholinergic system. acs.org

Table 4: Mentioned Chemical Compounds

Compound Name
ML-352 hydrochloride
Choline
Acetylcholine (ACh)
Hemicholinium-3 (HC-3)
VU6001221
Dopamine
Serotonin
Norepinephrine
Acetylcholinesterase (AChE)

Future Research Directions and Unexplored Avenues for Choline Transporter Modulators

Further Structural and Biophysical Characterization of CHT-Inhibitor Complexes

Recent breakthroughs in cryogenic electron microscopy (cryo-EM) have provided high-resolution structures of the human choline (B1196258) transporter (CHT1), also known as solute carrier family 5 member 7 (SLC5A7). researchgate.netnih.govrcsb.org These studies have captured the transporter in several key conformational states: apo (unbound), substrate-bound, and inhibited by both hemicholinium-3 (B1673050) (HC-3) and ML-352. researchgate.netnih.gov The structures reveal that CHT1 is a sodium (Na+) and chloride (Cl-) dependent transporter, likely operating with a 2:1:1 stoichiometry of Na+:Cl-:choline. researchgate.net

These structural insights have elucidated two distinct inhibitory mechanisms. The rod-shaped HC-3 molecule acts as a competitive inhibitor, binding directly in the substrate-binding site and locking the transporter in an outward-open conformation. nih.gov In contrast, ML-352 binds to an allosteric site on the external surface of CHT1, trapping the transporter in an inward-open conformation by stabilizing a specific transmembrane helix (TM10). nih.gov This non-competitive mechanism is a significant feature, as it suggests ML-352 can effectively inhibit CHT even at high extracellular choline concentrations. acs.org

FeatureDescriptionSource(s)
Transporter Class Solute Carrier Family 5 (SLC5A7) wikipedia.org
Ion Dependence Sodium (Na+) and Chloride (Cl-) dependent nih.govresearchgate.net
Conformational States Outward-facing, inward-facing occluded, and inward-facing open states have been structurally characterized. researchgate.netnih.govrcsb.org
Inhibitor Binding Sites HC-3 binds competitively in the substrate site; ML-352 binds to an allosteric site on the external surface. nih.gov
InhibitorMechanism of ActionCHT ConformationSource(s)
Hemicholinium-3 (HC-3) CompetitiveLocks transporter in an outward-open state. nih.gov
ML-352 Non-competitive / AllostericTraps transporter in an inward-open state. nih.govmedchemexpress.com

Despite this progress, significant questions remain. Future research should focus on:

Dynamic Interactions : Utilizing advanced biophysical techniques like single-molecule FRET and molecular dynamics simulations to understand the complete conformational cycle of CHT1 and how inhibitors modulate these dynamics in real-time.

Ion Coupling : Investigating the precise role of Na+ and Cl- ions in inhibitor binding and the transport cycle. The cryo-EM structures have identified the ion-binding sites, but their influence on the binding kinetics and efficacy of different inhibitor scaffolds is not fully understood. researchgate.net

Complexes with Novel Analogs : Determining the structures of CHT1 in complex with various ML-352 analogs. This would provide a detailed structure-activity relationship (SAR) map, guiding the rational design of new inhibitors with improved properties. rndsystems.com

Biophysical Characterization : Employing techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and differential scanning calorimetry (DSC) to thermodynamically characterize the binding of new inhibitors. criver.comnews-medical.net This data is crucial for understanding the forces driving inhibitor recognition and for optimizing binding affinity and selectivity.

Elucidation of Broader Cholinergic System Modulation by ML-352 Hydrochloride Analogs

The cholinergic system is a complex network involving the neurotransmitter acetylcholine (B1216132) (ACh), its synthesizing enzyme choline acetyltransferase (ChAT), the vesicular acetylcholine transporter (VAChT), acetylcholinesterase (AChE), and various nicotinic and muscarinic receptors. mdpi.comtaylorandfrancis.com ML-352 was found to be highly selective for CHT, showing little to no activity against AChE, ChAT, or a wide panel of other transporters and receptors. acs.org This selectivity makes it a valuable research tool, but also presents an opportunity for developing analogs with broader or more nuanced activities.

Future research in this area could explore:

Dual-Target Inhibitors : Designing ML-352 analogs that, in addition to inhibiting CHT, also moderately inhibit AChE. Such a compound could offer a synergistic effect in conditions of cholinergic deficit, like Alzheimer's disease, by both increasing the building blocks for ACh synthesis and prolonging its action in the synapse. oup.com

Modulation of Receptor Function : Investigating whether subtle structural modifications to the ML-352 scaffold could introduce allosteric modulatory activity at muscarinic or nicotinic receptors. The M1 and M4 muscarinic receptors, for instance, are key targets for cognitive enhancement. mdpi.com

Activity-Dependent Modulation : Leveraging the fact that CHT traffics to the plasma membrane in response to neuronal activity to design inhibitors that preferentially target hyperactive cholinergic neurons. acs.org Analogs with different kinetic properties (e.g., binding/unbinding rates) could be developed to fine-tune this activity-dependent effect.

Research AvenuePotential ApplicationRationale
CHT/AChE Dual Inhibition Alzheimer's Disease, Cognitive DisordersEnhance cholinergic tone by both increasing choline availability and reducing ACh breakdown. oup.com
Allosteric Receptor Modulation Schizophrenia, Cognitive DeficitsFine-tune cholinergic signaling by modulating receptor activity (e.g., M1/M4 receptors) in addition to CHT inhibition. mdpi.com
Kinetically-Tuned Analogs Disorders with Cholinergic HyperactivityDevelop inhibitors that selectively engage with and modulate over-active neurons based on CHT trafficking. acs.org

Development of Novel Chemical Scaffolds for Selective CHT Inhibition

The discovery of ML-352 from a high-throughput screen marked a significant advance in CHT pharmacology, providing the first truly novel and drug-like inhibitor scaffold in decades. researchgate.netnih.gov This success underscores the importance of moving beyond the chemical space defined by HC-3. The development of new chemical scaffolds remains a high priority for the field.

Key objectives for future research include:

Scaffold Hopping and Diversification : Using the ML-352 structure as a starting point for computational "scaffold hopping" to identify entirely new core structures that can maintain the necessary pharmacophore for CHT inhibition. acs.org

Structure-Based Design : Leveraging the high-resolution cryo-EM structures of CHT1 to computationally design fragments and novel molecules that bind to either the substrate site or the allosteric site occupied by ML-352. nih.govnih.gov

Improved Pharmacokinetics : A primary goal in developing new scaffolds is to improve upon the drug-like properties of existing inhibitors. While ML-352 has shown brain penetration, its pharmacokinetic profile could be optimized to enhance its utility as a probe for in vivo studies. acs.orgnih.gov

Exploring Different Inhibition Modalities : While ML-352 is a non-competitive inhibitor, there may be therapeutic advantages to developing new competitive inhibitors built on scaffolds other than HC-3, or even uncompetitive or mixed-type inhibitors.

Desired PropertyRationaleApproach
Novelty Overcome limitations of existing scaffolds (e.g., toxicity, pharmacokinetics); expand chemical space for CHT modulation.High-throughput screening, fragment-based screening, scaffold hopping. researchgate.netacs.org
High Selectivity Minimize off-target effects and isolate the biological role of CHT.Structure-based design, extensive counter-screening against other transporters and receptors. acs.org
Favorable Pharmacokinetics Ensure adequate brain penetration and exposure for in vivo studies and potential therapeutic use.Chemical modification of scaffolds to optimize properties like solubility, metabolic stability, and cell permeability. nih.gov
Defined Mechanism Allow for precise pharmacological dissection of the cholinergic system.Kinetic transport assays, radioligand binding studies, and structural biology to confirm the mode of inhibition. acs.orgnih.gov

Q & A

Q. What strategies optimize this compound’s stability in long-term in vivo studies?

  • Formulation Design : Use experimental design (DoE) to test excipients (e.g., cyclodextrins for solubility) and storage conditions (e.g., pH, temperature). Stability-indicating assays (e.g., forced degradation studies with HPLC monitoring) identify degradation pathways .
  • Table: Key Stability Parameters
ParameterMethodTarget Specification
Thermal StabilityAccelerated aging (40°C)≤5% degradation over 30 days
PhotostabilityICH Q1B guidelinesNo shift in UV-Vis spectrum
Hydrolytic ResistancepH 3–9 buffer testing≥90% recovery after 24 hours
Adapted from

Q. How should researchers address spectral anomalies during this compound’s structural elucidation?

  • Troubleshooting Workflow :

Confirm instrument calibration (e.g., NMR shimming, MS tuning).

Rule out solvent artifacts (e.g., residual DMSO peaks in 1^1H-NMR).

Use 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals.

Compare with computational predictions (e.g., DFT-based chemical shift calculations) .

  • Documentation : Annotate anomalies in supplementary materials with proposed explanations (e.g., tautomerism, rotameric states) .

Methodological Best Practices

  • Reproducibility : Publish full experimental details (e.g., synthetic routes, assay protocols) in supplementary materials, adhering to journal guidelines for compound characterization .
  • Ethical Reporting : Disclose batch-specific variability and negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.